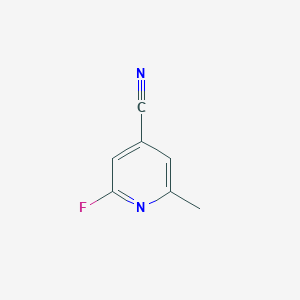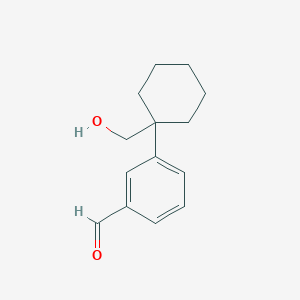
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
Vue d'ensemble
Description
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.3 g/mol . This compound has gained significant attention in the field of scientific research due to its potential use in various applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C14H18O2, and it has a molecular weight of 218.29 g/mol. The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
- Superacid and H-Zeolite Mediated Reactions : A study investigates the reactions of benzaldehyde with various compounds in the presence of superacids or H-form zeolite, showcasing the potential of benzaldehyde derivatives in synthesizing complex organic compounds through catalytic reactions Koltunov, Y. K., Walspurger, S., & Sommer, J. (2004).
- Facile, Direct Reaction to Acids : The Wittig reactions of benzaldehydes in aqueous media to produce 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids offer a glimpse into green chemistry approaches, highlighting how modifications of benzaldehyde can lead to valuable chemical products Thiemann, T., et al. (2016).
Crystal Structure Analysis
- Structure and Analysis : Research on 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one provides insights into the crystal structure of benzaldehyde derivatives, which could be relevant for understanding the physical and chemical properties of similar compounds Gümüş, M., et al. (2022).
Synthetic Applications
- Green Synthesis : A study on the synthesis of Fused Polycyclic 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione Derivatives catalyzed by TsOH in Ionic Liquids demonstrates the synthetic versatility of benzaldehyde derivatives in creating complex molecular structures under environmentally friendly conditions Shen, J., et al. (2016).
Analyse Biochimique
Biochemical Properties
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in the body. Additionally, this compound can form Schiff bases with amino groups of proteins, which can affect protein function and stability .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can activate transcription factors that regulate the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to the compound can lead to persistent oxidative stress in cells, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may have protective effects by activating antioxidant pathways. At high doses, this compound can cause significant oxidative damage, leading to cell death and tissue injury. Toxicity studies have shown that high doses of the compound can result in adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase, which converts it to the corresponding carboxylic acid. This metabolic conversion is essential for the detoxification of the compound in the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in oxidative stress response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its effects on oxidative stress and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and induces oxidative stress. This subcellular localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .
Propriétés
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYPPLHXKSWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
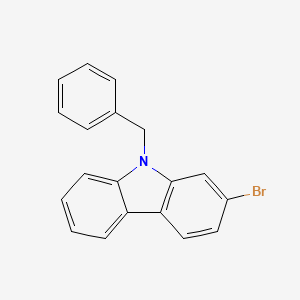
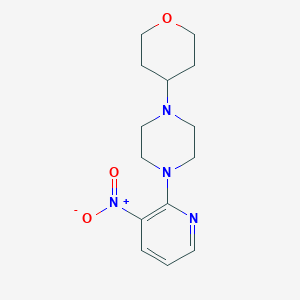
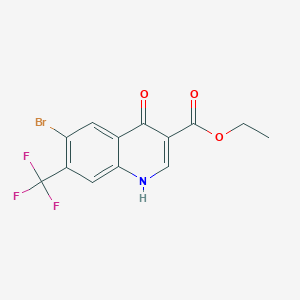

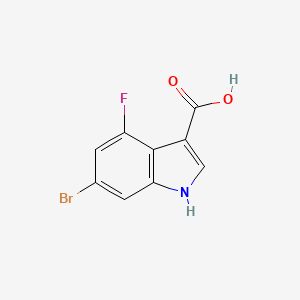
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
